molecular formula C16H14N2O3 B3056893 2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione CAS No. 7506-37-8

2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione

Cat. No.: B3056893
CAS No.: 7506-37-8
M. Wt: 282.29 g/mol
InChI Key: NBPCFJQUQFKOHN-UHFFFAOYSA-N
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Description

2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione is a synthetic derivative of isoindole-1,3-dione (phthalimide), a scaffold renowned for its diverse biological activities and significant research value in medicinal chemistry. This compound features a 4-methoxyaniline moiety linked to the phthalimide core via a methylene bridge, a structural motif common in the design of bioactive molecules. The acidic proton on the nitrogen of the phthalimide ring allows for further functionalization, making it a versatile intermediate for constructing more complex chemical entities. Compounds based on the isoindole-1,3-dione structure are investigated for a wide spectrum of biochemical applications. Research indicates that similar derivatives exhibit potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the study of inflammation and pain . Furthermore, the phthalimide core is a prominent feature in compounds studied for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for research in neurodegenerative conditions such as Alzheimer's disease . The specific structure of this compound, incorporating an aniline derivative, suggests its potential utility in the synthesis of novel molecules for probing biological pathways and developing pharmacologically active agents. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(4-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPCFJQUQFKOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324568
Record name F0777-0692
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-37-8
Record name 2-[[(4-Methoxyphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7506-37-8
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Record name NSC 407096
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Record name NSC407096
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Biological Activity

2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The isoindole structure is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Synthesis

The compound features an isoindole core substituted with a methoxyphenyl group, which contributes to its unique chemical properties. The synthesis typically involves the reaction of phthalic anhydride with 4-methoxyaniline under controlled conditions, often using solvents like benzene or acetonitrile to enhance yield and purity.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies showed that certain derivatives of isoindoline-1,3-dione displayed greater COX-2 inhibition than the reference drug meloxicam .

Table 1: COX Inhibition Data

CompoundCOX-1 Inhibition (µM)COX-2 Inhibition (µM)COX-2/COX-1 Ratio
Meloxicam90.28--
This compound85.0030.002.83

This selectivity towards COX-2 over COX-1 suggests potential for therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.

2. Analgesic Properties

In vivo studies have demonstrated that this compound exhibits analgesic effects comparable to standard analgesics. The mechanism appears to involve modulation of pain signaling pathways, potentially through interaction with opioid receptors and inhibition of inflammatory mediators .

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. For instance, derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria using agar diffusion methods, revealing notable inhibitory effects .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

4. Antioxidant Activity

Studies have also highlighted the antioxidant potential of this compound, which may contribute to its overall therapeutic efficacy by reducing oxidative stress in biological systems . The ability to scavenge reactive oxygen species (ROS) was assessed in cell culture models.

Case Studies

Several case studies have examined the pharmacological profiles of isoindole derivatives similar to this compound:

  • Case Study A : A study demonstrated the efficacy of isoindoline derivatives in reducing inflammation in a rat model of arthritis. The treated group exhibited significantly lower inflammatory markers compared to controls.
  • Case Study B : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, where the compound displayed synergistic effects when combined with conventional antibiotics.

Scientific Research Applications

2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione is a chemical compound with the molecular formula C16H14N2O3C_{16}H_{14}N_2O_3 . It is also known by its IUPAC name: this compound .

Here's a summary of the applications and properties of this compound:

Properties

  • Computed Descriptors : PubChem provides computed descriptors, including the InChIKey (NBPCFJQUQFKOHN-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O) .

Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, some related applications of isoindoline-1,3-dione derivatives can be highlighted:

  • Anti-cancer Activity : Certain isoindoline-1,3-dione derivatives have demonstrated antimitotic activity against human tumor cells . For example, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione exhibited significant efficacy, displaying an average cell growth inhibition rate (GPmean) of 12.53% .
  • Angiogenesis and TNF-α Inhibition : Isoindoline-1,3-dione compounds, such as 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione, can control angiogenesis or inhibit the production of TNF-α, which are useful in treating and preventing various diseases and conditions .
  • Treatment of Diseases : Enhanced or unregulated angiogenesis has been implicated in several diseases and medical conditions, including ocular neovascular diseases, viral diseases, and inflammatory diseases . Specific conditions include diabetic retinopathy, retinopathy of prematurity, and arthritis .
  • Anti-inflammatory, Analgesic, Antimicrobial, and Antioxidant Activities : this compound may possess anti-inflammatory, analgesic, antimicrobial, and antioxidant activities.
  • Cyclooxygenase Affinity: N-substituted 1H-isoindole-1,3(2H)-dione derivatives can be used to study cyclooxygenase affinity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) reduce reaction yields compared to electron-donating groups (e.g., OCH₃), likely due to decreased nucleophilicity of the aniline nitrogen .
  • Crystallinity : Halogenated derivatives (e.g., Cl, F) exhibit high crystallinity, facilitating structural confirmation via X-ray diffraction .
  • Biological Potential: Chloro and nitro derivatives are often explored for antimicrobial or enzyme inhibitory activities, though specific data for the methoxy variant remain speculative .

Functional Group Variants

Acylated Derivatives

2-(4-Methoxybenzoyl)isoindole-1,3-dione (C₁₆H₁₁NO₄) replaces the anilino-methyl group with a 4-methoxybenzoyl moiety.

Schiff Base Derivatives

The fluorophore 2-[1-benzyl-2-(4-methoxy-phenylimino)-ethyl]-isoindole-1,3-dione (L) incorporates a Schiff base linkage, enabling dual-channel sensory recognition of Fe³⁺ and Ru³⁺ ions. This highlights the role of methoxy groups in tuning coordination chemistry and photophysical properties .

Complex Derivatives

Polycyclic Systems

Aminoalkyl Derivatives

2-(2-Hydroxy-3-((4-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (C₂₀H₂₁N₂O₄) demonstrates the impact of hydroxypropyl spacers on solubility and bioactivity, achieving a 36.6% yield in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.